CCG-232601

Descripción general

Descripción

CCG 232601 es un potente inhibidor oral de la vía de transcripción Rho/MRTF/SRF. Este compuesto ha mostrado un potencial significativo en la inhibición del desarrollo de fibrosis dérmica inducida por bleomicina en ratones, lo que lo convierte en un candidato prometedor para la investigación antifibrótica, particularmente para la esclerodermia sistémica .

Aplicaciones Científicas De Investigación

CCG 232601 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: El compuesto se utiliza como una herramienta para estudiar la vía de transcripción Rho/MRTF/SRF y su papel en varios procesos químicos.

Biología: En la investigación biológica, CCG 232601 se utiliza para investigar el papel de la vía Rho/MRTF/SRF en las funciones celulares y los mecanismos de la enfermedad.

Medicina: El compuesto ha mostrado potencial como agente antifibrótico, particularmente en el tratamiento de la esclerodermia sistémica y otras enfermedades fibróticas.

Mecanismo De Acción

CCG 232601 ejerce sus efectos inhibiendo la vía de transcripción Rho/MRTF/SRF. Esta vía está involucrada en la regulación de la expresión genética relacionada con funciones celulares como la migración, la proliferación y la diferenciación. El compuesto inhibe la actividad de los factores de transcripción relacionados con la miocardina, lo que lleva a la regulación a la baja de los genes diana involucrados en la fibrosis y otros procesos patológicos .

Análisis Bioquímico

Biochemical Properties

CCG-232601 interacts with the Rho/MRTF/SRF transcriptional pathway, inhibiting its activity . It has been shown to inhibit SRE.L activity with an IC50 of 0.55 µM . The nature of these interactions involves the disruption of the SRF transcription, although the direct molecular target of this compound is still unclear .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. In normal cell lines of human lung fibroblasts and mouse myoblasts, it has been demonstrated to inhibit the Rho/MRTF/SRF pathway . This influences cell function by altering gene expression and impacting cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the Rho/MRTF/SRF transcriptional pathway . It exerts its effects at the molecular level by disrupting the SRF transcription . This results in changes in gene expression and impacts the activity of enzymes and other biomolecules .

Temporal Effects in Laboratory Settings

It has been shown to inhibit the development of Bleomycin-induced dermal fibrosis in mice when administered orally at 50mg/kg .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 50 mg/kg, it has been shown to inhibit bleomycin-induced skin fibrosis in mice .

Metabolic Pathways

It is known to interact with the Rho/MRTF/SRF transcriptional pathway, which plays a role in various cellular processes .

Métodos De Preparación

La síntesis de CCG 232601 involucra múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. La ruta sintética generalmente incluye los siguientes pasos:

Formación de la estructura principal: La estructura principal se sintetiza a través de una serie de reacciones que involucran la condensación de materiales de partida específicos.

Introducción de grupos funcionales: Se introducen varios grupos funcionales en la estructura principal a través de reacciones como la halogenación, la nitración y la reducción.

Ensamblaje final: El compuesto final se ensambla acoplando la estructura principal funcionalizada con otras entidades químicas bajo condiciones de reacción específicas.

Análisis De Reacciones Químicas

CCG 232601 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio y agentes halogenantes como el cloro y el bromo. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Comparación Con Compuestos Similares

CCG 232601 es similar a otros compuestos que inhiben la vía Rho/MRTF/SRF, como CCG 203971. CCG 232601 tiene propiedades únicas que lo hacen particularmente efectivo en la inhibición de la fibrosis dérmica. Compuestos similares incluyen:

CCG 203971: Otro potente inhibidor de la vía Rho/MRTF/SRF con aplicaciones similares en la investigación antifibrótica.

CCG 203971: Exhibe efectos similares en la viabilidad celular y la función mitocondrial.

CCG 232601 se destaca por su mayor potencia y actividad oral, lo que lo convierte en un candidato más adecuado para aplicaciones terapéuticas.

Propiedades

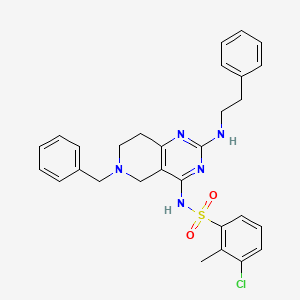

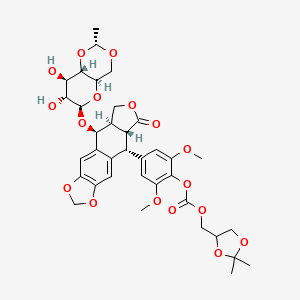

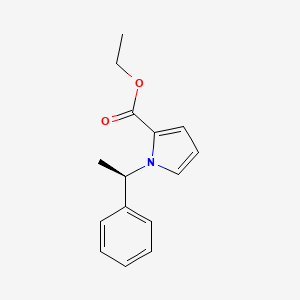

IUPAC Name |

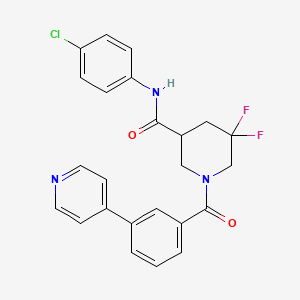

N-(4-chlorophenyl)-5,5-difluoro-1-(3-pyridin-4-ylbenzoyl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClF2N3O2/c25-20-4-6-21(7-5-20)29-22(31)19-13-24(26,27)15-30(14-19)23(32)18-3-1-2-17(12-18)16-8-10-28-11-9-16/h1-12,19H,13-15H2,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJLDLGLVZUENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1(F)F)C(=O)C2=CC=CC(=C2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClF2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CCG-232601, and what are its downstream effects?

A1: this compound acts by disrupting the Rho/MRTF/SRF signaling pathway. [, ] This pathway is responsible for regulating gene transcription, particularly those involved in cell growth, proliferation, and mitochondrial function. By inhibiting this pathway, this compound effectively reduces the expression of genes downstream of SRF, including those involved in mitochondrial biogenesis and function. [, ] This leads to a decrease in oxidative phosphorylation and a compensatory increase in glycolysis. [] Additionally, this compound has been shown to induce histone H4 hyperacetylation at lysine residues K12 and K16, further contributing to its transcriptional regulatory effects. []

Q2: How does this compound impact mitochondrial function, and what is the significance of this effect?

A2: this compound demonstrates a significant impact on mitochondrial function by downregulating genes involved in mitochondrial dynamics and function. [, ] This downregulation ultimately leads to the repression of mitochondrial respiration, effectively inhibiting all complexes of the electron transport chain. [] This disruption of mitochondrial function triggers a compensatory increase in glycolysis to meet cellular energy demands. [] The ability to modulate mitochondrial function positions this compound as a potential therapeutic agent for diseases characterized by dysregulated mitochondrial activity, including cancer and aging. [, ]

Q3: Have any Structure-Activity Relationship (SAR) studies been conducted on this compound or related compounds, and what insights have they provided?

A3: While the provided research does not delve into specific SAR studies for this compound, it mentions that this compound belongs to a novel series of oxadiazole-thioether compounds designed to disrupt SRF transcription. [] This suggests that modifications within this chemical class could be explored to optimize potency, selectivity, and pharmacological properties. Future research focusing on systematic structural modifications and their impact on activity would be crucial to gain deeper insights into the SAR of this compound and potentially develop more effective analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.